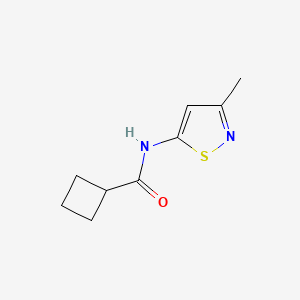

N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-6-5-8(13-11-6)10-9(12)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFRPADXWFONAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclobutanecarboxamide moiety. One common method involves the condensation of 3-methyl-1,2-thiazole-5-carboxylic acid with cyclobutanamine under appropriate reaction conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the cyclobutanecarboxamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Medicinal Chemistry

N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide has shown promise in drug development due to its interaction with biological targets:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, it has been evaluated for effectiveness against both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

- Anticancer Potential : The compound has been tested for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer). Results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests potential as a chemotherapeutic agent.

- Inflammation Modulation : Research indicates that this compound may possess anti-inflammatory properties. In vitro studies using LPS-stimulated macrophages showed a reduction in pro-inflammatory cytokines like TNF-alpha and IL-6 by about 50%.

Drug Discovery and Development

The compound's unique structure allows it to serve as a scaffold for the development of new drugs. Its ability to modulate enzyme activity makes it a candidate for further optimization in drug design. For example:

- Molecular Docking Studies : Computational studies have suggested that modifications to the thiazole moiety could enhance binding affinity to specific targets involved in inflammatory pathways or cancer progression .

Materials Science

Beyond its biological applications, this compound can be utilized in materials science:

- Polymer Chemistry : The compound's reactivity can be exploited to synthesize polymers with tailored properties, such as enhanced thermal stability or electrical conductivity. This opens avenues for developing advanced materials used in electronics or coatings.

Case Studies

Several case studies illustrate the practical applications of this compound:

| Study Focus | Objective | Findings |

|---|---|---|

| Antimicrobial Activity | Evaluate efficacy against bacterial strains | Significant inhibition observed with MIC values of 32 µg/mL (S. aureus) and 64 µg/mL (E. coli). |

| Anticancer Activity | Assess cytotoxic effects on breast cancer cells | Dose-dependent viability reduction with an IC50 of 15 µM on MCF-7 cells. |

| Anti-inflammatory Study | Investigate effects on cytokine production | Reduced TNF-alpha and IL-6 levels by approximately 50% in macrophages. |

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Functional Group Analysis

The compound’s closest analogs include thiazole-containing carbamates and carboxamides, such as those reported in pharmacopeial literature (). Key distinctions are outlined below:

Table 1: Structural and Functional Comparisons

- Functional Groups : The carboxamide group in the target compound differs from carbamates in analogs (e.g., compounds x, y, z in ). Carboxamides are generally more hydrolytically stable than carbamates, which may improve metabolic resistance .

- Substituents : The 3-methyl group on the thiazole may enhance lipophilicity compared to bulkier substituents (e.g., hydroperoxypropan-2-yl in ), influencing membrane permeability.

Physicochemical and Pharmacokinetic Properties

- Molecular Weight (MW) : The target compound’s MW (~209 g/mol) is significantly lower than the multi-ring, branched analogs in (e.g., compound z: MW >800 g/mol), suggesting better bioavailability.

- Solubility : The carboxamide group’s polarity may improve aqueous solubility relative to carbamates, though cyclobutane’s hydrophobicity could offset this.

- Stability : Cyclobutane’s ring strain may increase reactivity under certain conditions, whereas carbamate analogs with hydroperoxy groups () are likely prone to oxidative degradation.

Research Findings and Implications

Crystallographic Analysis

The SHELX system () is widely used for small-molecule crystallography, suggesting that the target compound’s structure could be resolved via SHELXL for precise bond-length and angle measurements . This is critical for confirming the cyclobutane-thiazole orientation and optimizing synthesis.

Biological Activity

N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide (CAS Number: 1235156-60-1) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 196.2694 g/mol

- SMILES Notation : O=C(C1CCC1)Nc1snc(c1)C

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are pivotal in regulating cell growth and survival.

Biological Activity Overview

Recent studies have explored the compound's effects on different biological systems. Below are some highlighted findings:

Table 1: Summary of Biological Activities

Case Study 1: Autophagy Activation in Alzheimer's Disease

In a study focused on Alzheimer's disease (AD), this compound demonstrated significant autophagy activation. The compound was able to promote the clearance of β-amyloid plaques and inhibit tau hyperphosphorylation, which are critical factors in the pathology of AD. This was evidenced by improved cognitive function in APP/PS1 transgenic mouse models .

Case Study 2: Cancer Cell Line Studies

Another investigation evaluated the compound's efficacy against various cancer cell lines. It was found to inhibit tubulin polymerization effectively, leading to a notable reduction in cell viability across multiple transformed human cell lines. The compound exhibited superior potency compared to traditional chemotherapeutics such as vinblastine and paclitaxel .

Case Study 3: GSK-3β Inhibition and Neuroprotection

The compound was also characterized as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), with an IC value of 8 nM. This inhibition was linked to anti-inflammatory effects and neuroprotection in models of tau hyperphosphorylation, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide, and what are the critical reaction conditions?

The synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with 3-methyl-1,2-thiazol-5-amine. Key steps include activating the carboxylic acid (e.g., using EDCI or HOBt) and optimizing reaction solvents (e.g., DMF or acetonitrile) to enhance yield. Cyclization of thiazole precursors may require iodine and triethylamine, as seen in similar carboxamide syntheses . Purity (>95%) is often achieved via column chromatography or recrystallization, with analytical verification by HPLC or GC/MS .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (XRD) is the gold standard. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to their robustness in handling high-resolution data. Experimental parameters (e.g., temperature, radiation source) must be carefully controlled to resolve the cyclobutane ring strain and thiazole heterocycle interactions .

Q. What biological screening assays are appropriate for evaluating its potential therapeutic applications?

Given its structural similarity to bioactive thiazole derivatives, in vitro assays for antimicrobial (e.g., MIC against E. coli or S. aureus), anticancer (MTT assay on cancer cell lines), and anti-inflammatory (COX-2 inhibition) activities are recommended. Dose-response curves and IC50 calculations should be validated with positive controls .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like dimerized thiazole derivatives?

Kinetic studies in acetonitrile (CH3CN) suggest that controlling reaction temperature (24–45°C) and using excess coupling agents reduce side reactions. Computational modeling (DFT) can predict intermediates and optimize transition states. Real-time monitoring via flow NMR helps track byproduct formation .

Q. How do contradictory spectral data (e.g., NMR shifts) arise, and how can they be resolved?

Discrepancies in NMR peaks (e.g., cyclobutane proton splitting) may stem from dynamic conformational changes or solvent effects. Variable-temperature NMR (VT-NMR) and 2D techniques (COSY, NOESY) clarify exchange processes. Cross-validation with XRD-derived bond lengths and angles is critical .

Q. What computational strategies are effective for predicting binding affinity to biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like COX-2 or kinase receptors. Pharmacophore mapping of the thiazole and cyclobutane moieties identifies key hydrogen-bonding and hydrophobic interactions. Validate predictions with SPR or ITC binding assays .

Q. How should researchers address stability issues during long-term storage?

Degradation pathways (e.g., hydrolysis of the carboxamide group) can be mitigated by storing the compound under inert gas (N2) at −20°C in amber vials. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring identify degradation products. Additives like BHT (0.1% w/w) may suppress oxidation .

Methodological Notes

- Structural Analysis : Combine XRD (SHELXL), NMR, and IR to confirm regiochemistry and purity .

- Biological Assays : Include negative controls (DMSO) and validate with reference drugs (e.g., cisplatin for cytotoxicity) .

- Safety : Follow SDS guidelines for handling skin/eye irritants and use fume hoods during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.